Glycerophosphorylethanolamine (sodium salt) is a bioactive compound that plays a significant role in various biochemical processes. It is recognized as an active phosphodiester metabolite derived from phosphatidylethanolamine, which is a crucial component of biological membranes. This compound is particularly noted for its ability to promote the aggregation of amyloid-beta peptides, which are associated with neurodegenerative diseases such as Alzheimer's disease. The sodium salt form enhances its solubility and bioavailability, making it a valuable substance in biochemical research and potential therapeutic applications.
Glycerophosphorylethanolamine (sodium salt) can be sourced from various suppliers specializing in biochemicals and laboratory reagents. It is classified under the category of phospholipids and phosphodiesters, with its chemical structure being closely related to glycerophospholipids, which are essential for cell membrane integrity and function. The compound has the following characteristics:
The synthesis of glycerophosphorylethanolamine (sodium salt) typically involves several chemical reactions that may include phosphorylation of ethanolamine derivatives with glycerol phosphate. Common methods include:
The synthesis often requires controlled conditions such as pH adjustment and temperature regulation to optimize yield and purity. High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the synthesized product.
The molecular structure of glycerophosphorylethanolamine (sodium salt) consists of a glycerol backbone attached to a phosphate group and an ethanolamine moiety. The structural formula can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of multiple hydroxyl groups and a phosphate group, contributing to its biological activity.
Glycerophosphorylethanolamine (sodium salt) can participate in several biochemical reactions:
These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to elucidate reaction mechanisms and product identities.
The mechanism by which glycerophosphorylethanolamine (sodium salt) exerts its effects involves its interaction with cellular membranes and proteins. It promotes the aggregation of amyloid-beta peptides through:
Studies have shown that this compound can enhance amyloid-beta aggregation significantly compared to controls, indicating its potential role in Alzheimer's research.
Relevant data indicates that the compound has a short shelf life and should be used within specified time frames for optimal results.
Glycerophosphorylethanolamine (sodium salt) finds applications in various scientific fields:
Glycerophosphorylethanolamine directly modulates Amyloid-β (Aβ) peptide aggregation kinetics and neurotoxicity through electrostatic and structural interactions. In vitro studies demonstrate that glycerophosphorylethanolamine accelerates Aβ₁₋₄₂ fibrillization by reducing the lag phase of nucleation by approximately 40% compared to lipid-free controls. This pro-aggregatory effect occurs via:
Beyond direct Aβ interactions, glycerophosphorylethanolamine amplifies neuroinflammation—a core driver of Alzheimer’s disease progression. It activates toll-like receptor 4 (TLR4) on microglia, triggering nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) translocation and subsequent pro-inflammatory cytokine release. In transgenic Alzheimer’s disease models, glycerophosphorylethanolamine-exposed microglia exhibit 2.3-fold elevated interleukin-1β and tumor necrosis factor-α secretion compared to controls, correlating with accelerated neuritic dystrophy around amyloid plaques [2].
The compound further intersects with apolipoprotein E (APOE) metabolism, the major genetic risk factor for sporadic Alzheimer’s disease. APOE⁴ isoforms exhibit preferential binding to glycerophosphorylethanolamine-rich membranes, forming stable complexes that impair APOE-mediated Aβ clearance across the blood-brain barrier [2]. This mechanism may contribute to the amyloid accumulation observed in APOE⁴ carriers.
Table 1: Effects of Glycerophosphorylethanolamine on Amyloid-β Aggregation Dynamics
Aggregation Parameter | Control | + Glycerophosphorylethanolamine | Change |
---|---|---|---|
Lag Phase Duration (hours) | 12.4 ± 1.2 | 7.3 ± 0.8 | -41%* |
Fibril Yield (μM ThT fluorescence) | 245 ± 18 | 387 ± 22 | +58%* |
Oligomer: Fibril Ratio | 1:3.2 | 1:1.4 | +127%* |
Membrane-associated Aggregates | 28% ± 3% | 67% ± 5% | +139%* |
**p<0.01 vs control; ThT: Thioflavin T [2] [4] [7]
Glycerophosphorylethanolamine significantly influences tau protein post-translational modifications through multiple interconnected pathways. Its metabolite phosphoethanolamine serves as a substrate for ethanolamine kinases that concurrently activate tau-phosphorylating enzymes:
The ethanolamine moiety of glycerophosphorylethanolamine promotes tau aggregation independent of phosphorylation. In vitro assays demonstrate that glycerophosphorylethanolamine induces tau oligomerization by:
Notably, glycerophosphorylethanolamine enhances tau propagation between neurons by compromising membrane integrity. When incorporated into vesicular membranes, glycerophosphorylethanolamine increases extracellular tau uptake 3.1-fold and facilitates templated misfolding of endogenous tau in recipient cells. This process involves:
Table 2: Glycerophosphorylethanolamine-Mediated Tau Pathology Mechanisms
Pathogenic Mechanism | Experimental System | Key Findings |
---|---|---|
Kinase Hyperactivation | Primary murine neurons | ↑ p-GSK-3β (Y²¹⁶) by 75%; ↑ p-tau (AT8) by 120%* |
PP2A Inhibition | Human neuroblastoma SH-SY5Y | ↓ PP2A activity 38%; sustained p-tau (PHF-1) signal* |
Tau Oligomerization | Recombinant tau K18 fragment | EC₅₀ = 4.7μM; maximal oligomer yield at 20μM |
Trans-neuronal Propagation | iPSC-derived glutamatergic neurons | 310% increase in internalized tau fibrils* |
**p<0.01 vs untreated controls; PP2A: Protein phosphatase 2A [5] [7] [9]
Glycerophosphorylethanolamine critically influences synaptic function through both structural and signaling modalities. As a rate-limiting precursor for phosphatidylethanolamine synthesis (constituting 20-25% of neuronal phospholipids), it determines membrane fluidity, curvature, and protein diffusion:
The compound bidirectionally modulates long-term potentiation (LTP)—the cellular correlate of learning—through cholinergic interactions. Chronic glycerophosphorylethanolamine exposure:
Glycerophosphorylethanolamine also impairs mitochondrial-membrane contact sites (measured by VAPB-PTPIP51 tethering), disrupting:
These perturbations collectively destabilize dendritic spine architecture. In mature cortical neurons, glycerophosphorylethanolamine exposure (100μM, 72h) reduces spine density by 40% and shifts morphology toward filopodia-like structures (60% decrease in mushroom spines), directly correlating with deficits in glutamatergic synaptic transmission [7] [8].
Table 3: Synaptic Parameters Modulated by Glycerophosphorylethanolamine
Synaptic Component | Functional Metric | Change vs Control | Consequence |
---|---|---|---|
Presynaptic Terminals | Vesicular release probability | ↓ 45%* | Impaired neurotransmission |
Postsynaptic Density | PSD-95 clusters per μm dendrite | ↓ 37%* | Disrupted scaffold organization |
Mitochondrial Contacts | VAPB-PTPIP51 interaction strength | ↓ 62%* | Compromised energy metabolism |
Dendritic Spines | Mushroom spine density | ↓ 60%* | Reduced synaptic stability |
Perineuronal Nets | Chondroitin-4-sulfate:6-sulfate ratio | Shifted 2.1:1 to 1.3:1* | Enhanced plasticity inhibition |
Synthesis and Research Implications
Glycerophosphorylethanolamine (sodium salt) emerges as a multifactorial contributor to neurodegenerative pathogenesis through amyloidogenic promotion, tau post-translational dysregulation, and synaptic compromise. Its interactions span molecular (Aβ conformation, tau phosphorylation), cellular (membrane integrity, organelle contact), and neural network (LTP suppression, excitotoxicity) levels. Critically, glycerophosphorylethanolamine intersects with Alzheimer’s disease genetic risk via APOE modulation [2] and connects distinct pathologies by simultaneously enhancing Aβ and tau toxicity [4] [10].
These mechanisms identify glycerophosphorylethanolamine metabolism as a potential therapeutic node. Strategies might include:
Current evidence derives primarily from in vitro and rodent models; human validation studies are needed, particularly cerebrospinal fluid glycerophosphorylethanolamine quantitation correlated with amyloid positron emission tomography and tau positron emission tomography staging. Nevertheless, extant data establish glycerophosphorylethanolamine as a compelling molecular link between membrane homeostasis failure and proteinopathy in neurodegeneration.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: